molecular formula C27H27NO6 B10853521 Tribenzyl 2-aminopropane-1,2,3-tricarboxylate

Tribenzyl 2-aminopropane-1,2,3-tricarboxylate

Cat. No.: B10853521
M. Wt: 461.5 g/mol
InChI Key: LEIRLWNRJKDALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tribenzyl 2-aminopropane-1,2,3-tricarboxylate is an organic compound with the molecular formula C27H27NO6 It is a derivative of 2-aminopropane-1,2,3-tricarboxylic acid, where the carboxyl groups are esterified with benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tribenzyl 2-aminopropane-1,2,3-tricarboxylate typically involves the esterification of 2-aminopropane-1,2,3-tricarboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tribenzyl 2-aminopropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: N-substituted derivatives of 2-aminopropane-1,2,3-tricarboxylate.

Scientific Research Applications

Tribenzyl 2-aminopropane-1,2,3-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tribenzyl 2-aminopropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release the active 2-aminopropane-1,2,3-tricarboxylic acid. This compound can inhibit enzymes by binding to their active sites, thereby interfering with their normal function .

Comparison with Similar Compounds

    2-aminopropane-1,2,3-tricarboxylic acid: The parent compound, which lacks the benzyl ester groups.

    Tribenzyl 1,2,3-propanetricarboxylate: Similar structure but without the amino group.

Uniqueness: Tribenzyl 2-aminopropane-1,2,3-tricarboxylate is unique due to the presence of both the amino group and the benzyl ester groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

tribenzyl 2-aminopropane-1,2,3-tricarboxylate

InChI

InChI=1S/C27H27NO6/c28-27(26(31)34-20-23-14-8-3-9-15-23,16-24(29)32-18-21-10-4-1-5-11-21)17-25(30)33-19-22-12-6-2-7-13-22/h1-15H,16-20,28H2

InChI Key

LEIRLWNRJKDALU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.